ethyl 5-formyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It is a solid substance and is used in various chemical reactions due to its versatile polyfunctional building block .
Molecular Structure Analysis
The molecular structure of ethyl 5-formyl-1H-pyrrole-3-carboxylate can be determined by single-crystal X-ray diffraction analysis . The compound is known to form various intermolecular interactions, which can be studied using Hirshfeld surface analysis .Physical And Chemical Properties Analysis
Ethyl 5-formyl-1H-pyrrole-3-carboxylate has a molecular weight of 167.16 . It is a solid substance with a predicted density of 1.173±0.06 g/cm3 . The compound has a predicted boiling point of 358.4±42.0 °C and a flashing point of 170.5°C .Scientific Research Applications
1. Nuclear Magnetic Resonance Conformational Studies
Ethyl 5-formylpyrrole-2-carboxylate has been studied for its variations in NMR spectra with temperature, helping determine activation parameters and the influence of substituents on its spectrum (Farnier & Drakenberg, 1975).
2. Synthesis and Molecular Structure Analysis
This compound has been utilized in the synthesis of various derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by different spectroscopic methods and quantum chemical calculations (Singh et al., 2013).
3. Formation of Bioactive Compounds
Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a key substrate in the synthesis of new derivatives with potential antimicrobial properties, such as those explored in the design of compounds with anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).
4. Applications in Organic Synthesis
The compound plays a role in the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates under microwave irradiation, demonstrating its versatility in organic synthesis techniques (Khajuria, Saini & Kapoor, 2013).
5. Role in Formal Syntheses of Bioactive Pyrroles
It serves as a building block in the formal synthesis of bioactive pyrroles, like lycogarubin C and lamellarin G trimethyl ether, highlighting its utility in the synthesis of biologically active natural products (Gupton et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-formyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(5-10)9-4-6/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYIMLQKEZGXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-formyl-1H-pyrrole-3-carboxylate |
Citations
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